Product packaging for 2,5-Dimethylbenzyl chloride(Cat. No.:CAS No. 824-45-3)

2,5-Dimethylbenzyl chloride

Cat. No.: B146676
CAS No.: 824-45-3
M. Wt: 154.63 g/mol
InChI Key: PECXPZGFZFGDRD-UHFFFAOYSA-N
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Description

Contextualizing 2,5-Dimethylbenzyl Chloride within Organic Chemistry

This compound, with the chemical formula C9H11Cl, is classified as a benzyl (B1604629) halide. guidechem.com Its structure consists of a benzene (B151609) ring substituted with two methyl groups at the 2 and 5 positions and a chloromethyl group at the 1 position. guidechem.comontosight.ai This arrangement makes it a valuable reagent and building block in organic synthesis. biosynth.comkavyapharma.com

The reactivity of this compound is largely dictated by the benzylic chloride group. The carbon-chlorine bond is susceptible to nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. The presence of the electron-donating methyl groups on the benzene ring can influence the rate and outcome of these reactions.

The compound is a colorless to pale yellow liquid with a pungent odor. guidechem.com It is generally insoluble in water but soluble in common organic solvents like ethanol (B145695) and acetone. guidechem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number824-45-3 guidechem.com
Molecular FormulaC9H11Cl guidechem.com
Molecular Weight154.64 g/mol sigmaaldrich.com
Boiling Point221-226 °C sigmaaldrich.comchemicalbook.com
Density1.046 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Indexn20/D 1.537 sigmaaldrich.com
Flash Point66 °C (closed cup) sigmaaldrich.com

Historical Perspective of this compound Research

The study of benzyl halides, the class of compounds to which this compound belongs, has a long history in organic chemistry. Early research focused on understanding their reactivity in solvolytic and nucleophilic substitution reactions. For instance, studies dating back to the mid-20th century investigated the mechanisms of hydrolysis of substituted benzyl halides, laying the groundwork for understanding how substituents on the benzene ring affect reaction rates and pathways. acs.orgdur.ac.uk

Current Research Landscape and Significance of this compound

In the contemporary research landscape, this compound continues to be a relevant and versatile chemical. Its significance lies in its role as a key intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals, materials science, and agrochemicals. guidechem.comchemicalbull.com

Pharmaceutical and Agrochemical Intermediates:

This compound serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. guidechem.com For example, it is an important intermediate in the preparation of the insecticide spirotetramat. google.com It can be used to introduce the 2,5-dimethylbenzyl moiety into larger molecules, which can be a critical step in creating biologically active compounds. Research has shown its use in synthesizing derivatives for potential pharmaceutical development. For instance, it can be reacted with cyanide followed by hydrolysis to produce 2,5-xylylacetic acid, another valuable intermediate. ontosight.ai

Materials Science:

The reactivity of this compound makes it suitable for applications in polymer chemistry. It can undergo Friedel-Crafts reactions to form polymers. kavyapharma.com Specifically, it has been studied for its use in low-temperature Friedel-Crafts step-growth polymerization reactions, where the reaction conditions can influence the molecular weight and properties of the resulting polymer. sigmaaldrich.comsigmaaldrich.com

Organic Synthesis and Catalysis:

Recent research continues to explore new synthetic methodologies involving benzyl halides like this compound. For example, palladium-catalyzed cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates provide an effective route to functionalized methylene-linked biaryl systems. nih.gov Additionally, recent studies have focused on the generation of benzyl radicals from benzyl halides for use in coupling reactions. chemistryviews.org In the field of organometallic chemistry, this compound has been used in the synthesis of N-heterocyclic carbene (NHC) nickel(II) complexes, which have shown catalytic activity in Kumada coupling reactions. tandfonline.com

Table 2: Selected Research Applications of this compound

Research AreaApplication
AgrochemicalsIntermediate in the synthesis of the insecticide spirotetramat. google.com
PharmaceuticalsBuilding block for synthesizing pharmaceutical intermediates. guidechem.com
Materials ScienceMonomer in Friedel-Crafts polymerization reactions. kavyapharma.comsigmaaldrich.comsigmaaldrich.com
Organic SynthesisPrecursor for 2,5-xylylacetic acid. ontosight.ai
CatalysisReagent in the synthesis of N-heterocyclic carbene-nickel(II) complexes for Kumada coupling. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl B146676 2,5-Dimethylbenzyl chloride CAS No. 824-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,4-dimethylbenzene
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InChI

InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PECXPZGFZFGDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4061177
Record name 2-Chloromethyl-p-xylene
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Molecular Weight

154.63 g/mol
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CAS No.

824-45-3
Record name 2,5-Dimethylbenzyl chloride
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Record name Benzene, 2-(chloromethyl)-1,4-dimethyl-
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Record name 2,5-Dimethylbenzyl chloride
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Record name Benzene, 2-(chloromethyl)-1,4-dimethyl-
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Record name 2-Chloromethyl-p-xylene
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Record name 2-chloromethyl-p-xylene
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Synthetic Methodologies for 2,5 Dimethylbenzyl Chloride

Established Synthetic Pathways to 2,5-Dimethylbenzyl Chloride

The primary methods for synthesizing this compound are chloromethylation reactions and the conversion of other dimethylbenzyl compounds.

Chloromethylation Reactions for this compound Production

Chloromethylation of p-xylene (B151628) stands as a direct and widely utilized method for the synthesis of this compound. This reaction introduces a chloromethyl group onto the aromatic ring of p-xylene.

A well-established method for producing this compound is the chloromethylation of p-xylene. This reaction typically involves treating p-xylene with paraformaldehyde and concentrated hydrochloric acid. sciencemadness.org In some variations, a stream of hydrogen chloride gas is introduced during the reaction to facilitate the process. sciencemadness.org The reaction is often catalyzed by a Lewis acid, such as zinc chloride, or a protic acid like sulfuric acid, although the reaction can proceed without a catalyst in the case of highly alkylated benzenes. sciencemadness.orggoogle.com The reaction of benzene (B151609) with paraformaldehyde and hydrogen chloride in the presence of zinc chloride was one of the first documented examples of a chloromethylation reaction. dur.ac.uk

A typical laboratory procedure involves mixing p-xylene with paraformaldehyde and concentrated hydrochloric acid and heating the mixture with stirring. sciencemadness.org For instance, stirring a mixture of one mole of p-xylene with an equivalent weight of 37% formalin (which contains formaldehyde) and five times its weight of concentrated hydrochloric acid at 60-70°C for seven hours, while introducing hydrogen chloride gas, can yield the product. sciencemadness.org After the reaction, the resulting oil is typically extracted with a solvent like ether, dried, and then purified by distillation. sciencemadness.org

ReagentsCatalystTemperatureDurationYield
p-Xylene, Paraformaldehyde, Hydrochloric AcidZinc Chloride60-70°C7 hoursNot specified
p-Xylene, Formalin, Hydrochloric AcidNone specified60-70°C7 hoursNot specified

This table summarizes common conditions for the chloromethylation of p-xylene.

Ionic liquids have emerged as effective promoters and alternative solvents in the chloromethylation of p-xylene, offering advantages such as improved reaction rates, higher yields, and easier product separation and catalyst recycling. lookchem.comgoogle.comlookchem.com Specifically, imidazolium-based ionic liquids have been shown to be efficient in this reaction. lookchem.comgoogle.com

In one method, p-xylene is mixed with paraformaldehyde and concentrated hydrochloric acid in the presence of a substituted imidazole (B134444) ionic liquid. google.com The reaction proceeds by heating the mixture while introducing hydrogen chloride gas. google.com After the reaction is complete, the mixture is cooled, and the organic layer containing this compound is separated and purified by vacuum rectification. google.com The use of ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([emim]BF4) has been reported to lead to nearly quantitative yields in the chloromethylation of various aromatic hydrocarbons, including p-xylene, at 70°C within 5 hours. lookchem.com These ionic liquids can often be recovered and reused without a significant loss of activity. lookchem.com

Ionic LiquidTemperatureDurationYield
Substituted imidazole ionic liquidNot specifiedNot specifiedHigh
[emim]BF470°C5 hoursAlmost quantitative

This table highlights the use of ionic liquids in the chloromethylation of p-xylene.

Conducting the chloromethylation of p-xylene under pressure is another effective strategy to enhance the synthesis of this compound. This approach can lead to high yields and purity of the final product.

In a patented method, the reaction is carried out in a pressure reactor using an aromatic hydrocarbon like p-xylene as the raw material, with a formaldehyde (B43269) aqueous solution or paraformaldehyde and concentrated hydrochloric acid as the chloromethylating reagents. google.com The reaction is controlled at a temperature of 100-140°C and a pressure of 1-4 bar for a duration of 8-12 hours. google.com Following the reaction, the layers are separated, and the product is purified through extraction and rectification, resulting in a product with a purity of over 99% and yields ranging from 90.6% to 93.4%. google.com For example, reacting p-xylene with formalin and concentrated hydrochloric acid at 140°C under a pressure of 3.7 bar for 12 hours can yield this compound at a 92.3% yield. google.com

TemperaturePressureDurationYieldPurity
100-140°C1-4 bar8-12 hours90.6-93.4%>99.0%
140°C3.7 bar12 hours92.3%99.3%

This table illustrates the effect of pressurized conditions on the synthesis of this compound.

Conversion from Related Dimethylbenzyl Compounds

An alternative route to this compound involves the chemical transformation of other dimethylbenzyl compounds, most notably 2,5-dimethylbenzyl alcohol.

This compound can be synthesized from 2,5-dimethylbenzyl alcohol through chlorination. ontosight.ai One documented method involves the reaction of 2,5-dimethylbenzyl alcohol with sodium hydroxide. ontosight.ai Another common approach for the chlorination of benzyl (B1604629) alcohols is the use of reagents like thionyl chloride (SOCl2). prepchem.comkoreascience.kr Shaking the benzyl alcohol with a large excess of hydrochloric acid at room temperature can also quickly form the corresponding benzyl chloride. mdma.ch

A facile and rapid method for the chlorination of benzyl alcohols utilizes a combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). koreascience.kr This reaction is typically performed in a solvent like dichloromethane (B109758) at temperatures ranging from 0°C to room temperature. koreascience.kr The use of DBU and MsCl has been shown to be particularly effective. koreascience.kr

Reagent(s)SolventTemperatureObservations
Sodium HydroxideNot specifiedNot specifiedSynthesis of this compound. ontosight.ai
Thionyl ChlorideNot specifiedNot specifiedCommon reagent for chlorination of alcohols. prepchem.comkoreascience.kr
Hydrochloric AcidNoneRoom TemperatureRapid formation of benzyl chloride. mdma.ch
DBU, TsCl/MsClDichloromethane0°C to Room TempFacile and fast chlorination. koreascience.kr

This table summarizes various methods for the chlorination of 2,5-dimethylbenzyl alcohol.

Alternative Precursors and Their Conversion to this compound

The primary and most documented method for synthesizing this compound is the chloromethylation of p-xylene. google.comgoogle.comgoogle.com This reaction typically involves p-xylene, a source of formaldehyde (such as paraformaldehyde or an aqueous solution), and hydrochloric acid. google.comgoogle.com While p-xylene is the dominant precursor, variations in the reagents and catalysts define the different synthetic routes.

One approach involves the reaction of p-xylene with paraformaldehyde and concentrated hydrochloric acid in the presence of an ionic liquid as a solvent. google.com The use of an ionic liquid represents a modification to the traditional solvent system. The reaction proceeds with the inflation of hydrogen chloride gas, after which the organic layer is separated and rectified under vacuum to yield this compound. google.com

Another patented method describes a similar chloromethylation but utilizes a phase transfer catalyst, such as benzyltriethylammonium chloride, to facilitate the reaction between p-xylene and an aqueous formaldehyde solution with concentrated hydrochloric acid. google.com The reaction mixture is heated, and after completion, the resulting p-xylene solution containing the product is used in subsequent steps. google.com This highlights a strategy where the precursor choice is standard (p-xylene), but the catalytic system is varied to improve reaction conditions.

The table below summarizes findings from various patented methods for the chloromethylation of p-xylene.

PrecursorReagentsCatalyst/SolventYieldPurityReference
p-XyleneParaformaldehyde, Concentrated HCl, Hydrogen Chloride gasIonic LiquidNot specified, but used for subsequent stepsNot specified google.com
p-Xylene37-40% Formaldehyde solution, 37% Concentrated HClBenzyltriethylammonium chloridePart of a four-step reaction with a 75% total yield>99.0% for the final product google.com
p-XyleneChloromethyl ether, Zinc chlorideZinc chloride92.4%99.2% google.com
p-XyleneConcentrated HCl, ParaformaldehydeNot specified92.0%99.2% google.com

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry emphasizes sustainability, efficiency, and safety. These principles are reflected in advanced approaches to producing this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to reduce or eliminate hazardous substances in chemical processes. mun.ca In the context of this compound synthesis, this can be applied by selecting less hazardous solvents and improving reaction efficiency.

A notable example is the use of ionic liquids as a solvent for the chloromethylation of p-xylene. google.com Ionic liquids are considered "greener" alternatives to many traditional volatile organic solvents due to their low vapor pressure, which reduces emissions. skpharmteco.com This method is described as being more friendly to the environment. google.com Another key principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The use of phase transfer catalysts in the synthesis of this compound allows the reaction to proceed smoothly, potentially under milder conditions and with higher atom economy. google.commun.ca

Continuous Flow Chemistry for this compound Production

Continuous flow chemistry has emerged as a powerful technology for chemical manufacturing, offering advantages in safety, scalability, and process control over traditional batch methods. mdpi.comrsc.orgnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control of temperature, pressure, and reaction time. researchgate.net

While specific literature detailing the continuous flow synthesis of this compound is sparse, its application is highly feasible and advantageous, particularly for large-scale industrial production. smolecule.com The chloromethylation reaction to produce benzyl chlorides can be highly exothermic; flow reactors provide superior heat exchange, mitigating the risks of thermal runaways associated with large batch reactors. researchgate.net This enhanced safety and control can lead to higher yields and purity. The modular nature of flow systems also allows for the seamless integration of multiple reaction steps, such as the initial chloromethylation followed by purification or subsequent transformations. mdpi.comnih.gov

Catalytic Strategies in this compound Synthesis

Catalysis is central to modern chemical synthesis, enabling efficient and selective transformations. While the synthesis of this compound itself often relies on acid or phase transfer catalysis, the compound is a valuable intermediate for further catalytic reactions.

This compound serves as a key precursor for various palladium-catalyzed reactions, particularly carbonylation, which introduces a carbonyl group into a molecule. diva-portal.org Palladium-catalyzed carbonylation reactions are a fundamental tool for producing carboxylic acid derivatives. d-nb.infonih.gov

A specific application is the synthesis of 2,5-dimethylphenylacetic acid from this compound. google.com In this process, this compound undergoes a carbonylation reaction in the presence of a palladium compound catalyst and carbon monoxide gas. google.com This transformation is a crucial step in producing certain valuable chemical products. The general mechanism for palladium-catalyzed carbonylation of benzyl chlorides involves the oxidative addition of the benzyl chloride to a Pd(0) species, followed by CO insertion into the palladium-carbon bond and subsequent reaction with a nucleophile (in this case, water for hydrolysis) to yield the carboxylic acid and regenerate the catalyst. diva-portal.orgrsc.org

SubstrateProductCatalyst SystemKey FeaturesReference
This compound2,5-Dimethylphenylacetic acidPalladium compound catalyst, CO gasConverts the chloromethyl group to a carboxymethyl group via carbonylation and hydrolysis. google.com
Aryl HalidesAryl Acid ChloridesPalladium catalyst, CO, ChlorosilaneDirect synthesis of acid chlorides from aryl halides. nih.gov
Benzylic Ammonium SaltsAmidesPdCl₂(dppf), PPh₃, COC-N bond activation for carbonylation. rsc.org

Purity and Yield Optimization in this compound Synthesis

Achieving high purity and yield is critical for the industrial viability of any chemical synthesis. For this compound, optimization focuses on controlling reaction parameters and implementing effective purification methods.

Several factors influence the yield and purity during the chloromethylation of p-xylene. The molar ratio of the reactants is crucial; for instance, a patent specifies a mole ratio of p-xylene to paraformaldehyde to ionic liquid of 1:1.1-5:0.01-1 for optimal results. google.com Reaction temperature and time are also key variables. One process notes that increasing the reaction time from 8 to 12 hours can impact the yield. google.com

Post-reaction purification is essential for achieving high purity. Common impurities in technical grade benzyl chloride can include unreacted starting materials, benzaldehyde, and various chlorinated byproducts. researchgate.net The most frequently cited purification method in the literature for this compound is vacuum rectification or distillation. google.comgoogle.com This technique effectively separates the desired product from less volatile impurities and unreacted p-xylene. Washing the organic layer with a neutralizing agent like saturated sodium carbonate solution before distillation helps to remove acidic impurities. google.com Through careful optimization of reaction conditions and rigorous purification, purities of over 99% and yields exceeding 92% have been reported. google.com

Impact of Reaction Conditions on Product Purity and Yield

The purity and yield of this compound are highly sensitive to the specific conditions of the chloromethylation reaction. Key variables include the choice of catalyst, molar ratios of reactants, temperature, and reaction time. Careful control of these parameters is essential to maximize the formation of the desired mono-chloromethylated product while minimizing side reactions.

Common catalysts for this reaction include Lewis acids like zinc chloride (ZnCl2) and protic acids such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). sciencemadness.orggoogle.com The catalyst facilitates the formation of the electrophilic chloromethyl carbocation. However, aggressive catalysts or harsh conditions can promote the formation of by-products. sciencemadness.org The most significant side products are dichloromethyl-p-xylene and p-xylylene dichloride, formed from further reaction, and diphenylmethane (B89790) derivatives, which arise from the reaction of the product with another molecule of p-xylene. sciencemadness.org

Research has shown that maximizing the yield of the desired monochlorinated product requires a careful balance of reactant concentrations and conditions. For instance, a US patent details experiments on the chloromethylation of p-xylene under a wide variety of conditions. While the study's primary goal was to maximize dichloromethylation, its data clearly illustrates the trade-offs involved. Increasing the concentration of formaldehyde, hydrochloric acid, and the catalyst, along with longer reaction times and higher temperatures, generally leads to a higher conversion of p-xylene but also to a greater proportion of di- and tri-chloromethylated products. google.com

To achieve a high yield of this compound, typically in the range of 81-85%, the reaction can be conducted by adding formaldehyde to a mixture of p-xylene and concentrated hydrochloric acid, followed by stirring and separation. sciencemadness.org Other procedures report yields as high as 92.4% with purities of 99.2% by carefully controlling the reaction and subsequent purification. google.com

The following table, derived from experimental data, illustrates how varying reaction conditions can influence the product distribution in the chloromethylation of p-xylene. google.com

ExperimentMols HCl/Mol p-XyleneMols ZnCl₂/Mol p-XyleneMols CH₂O/Mol p-XyleneTime (Hr)Temp (°C)p-Xylene (%)Chloromethyl-p-xylene (%)Dichloromethyl-p-xylene (%)
120.3219583.214.62.2
2101618547.443.69.0
34.51.351.51.258542.931.95.2
472319536.256.25.7
5312.51.257570.421.04.8
6141.451.5751.266.028.2

This data is adapted from a study focused on dichloromethylation, but it effectively demonstrates the impact of changing conditions on the yield of the monochlorinated product, this compound (Chloromethyl-p-xylene). google.com

Purification Techniques for this compound

After the synthesis reaction is complete, the crude product mixture contains the desired this compound, unreacted p-xylene, the catalyst, and various by-products. A multi-step purification process is therefore necessary to isolate the product with high purity.

The typical purification sequence is as follows:

Phase Separation : The reaction mixture is first poured onto ice or into water, causing the organic layer, containing the product and unreacted xylene, to separate from the aqueous layer, which contains the acid and catalyst. sciencemadness.org

Washing : The separated organic layer is washed sequentially. It is first washed with water, followed by a wash with a dilute base solution, such as sodium bicarbonate or sodium carbonate, to neutralize and remove any residual acid. sciencemadness.orggoogle.com

Drying : The washed organic layer is then dried over a suitable drying agent, like anhydrous calcium chloride, to remove any remaining water. sciencemadness.org

Distillation : The final and most crucial purification step is fractional distillation, usually performed under vacuum. sciencemadness.orggoogle.com Vacuum distillation is preferred because it lowers the boiling point of the compound, preventing thermal degradation that might occur at its atmospheric boiling point (221-226 °C). sigmaaldrich.com This step effectively separates the pure this compound from both the lower-boiling unreacted p-xylene and any higher-boiling by-products, such as p-xylylene dichloride. sciencemadness.orggoogle.com This process, often referred to as rectification, can yield a final product with a purity exceeding 99%. google.com

The boiling point of this compound under vacuum has been reported as 129-130 °C at 4 mm Hg and 105–112 °C at 15 mm Hg, which are key parameters for optimizing the distillation process. sciencemadness.orgcdnsciencepub.com

Reactivity and Reaction Mechanisms of 2,5 Dimethylbenzyl Chloride

Nucleophilic Substitution Reactions

2,5-Dimethylbenzyl chloride is an excellent substrate for nucleophilic substitution reactions due to the presence of a good leaving group (chloride) attached to a benzylic carbon. The benzylic position enhances reactivity towards both SN1 and SN2 pathways.

Reactivity with Nitrogen-containing Nucleophiles

This compound readily reacts with a variety of nitrogen-based nucleophiles, leading to the formation of new carbon-nitrogen bonds. These reactions are fundamental for synthesizing more complex nitrogen-containing molecules.

The synthesis of 2,5-dimethylbenzylamine (B130764) can be achieved through the nucleophilic substitution of this compound with ammonia (B1221849) or an amine. ontosight.ai This amination reaction involves the displacement of the chloride ion by the nitrogen nucleophile. To minimize the formation of side products like dialkylated and trialkylated amines, an excess of the aminating agent is often used.

Reaction Conditions for 2,5-Dimethylbenzylamine Synthesis
Aminating AgentSolventTemperatureDurationYieldReference
28% Ammonium HydroxideEthanol (B145695)70°C8 hours65%

The N-alkylation of heterocyclic amines, such as piperidine, with this compound is a common synthetic procedure. echemi.comodu.edu This reaction typically requires a base to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine. The choice of solvent can range from polar protic (e.g., ethanol) to apolar aprotic (e.g., dichloromethane), depending on the specific reaction conditions. echemi.com

General Conditions for N-Alkylation of Piperidine
Alkylating AgentBaseSolventConditionsReference
Substituted Benzyl (B1604629) ChloridesK₂CO₃Ethanol (EtOH)Microwave, 80°C, 40 min echemi.com
Alkyl HalidesK₂CO₃Dry Dimethylformamide (DMF)Room Temperature researchgate.net

This compound can serve as an alkylating agent for thiazole-containing compounds. Thiazole (B1198619) rings possess multiple potential nucleophilic sites. For instance, the sulfur atom in a thiol-substituted thiazole can act as a nucleophile, attacking the benzylic carbon of this compound to form a thioether linkage. This type of reaction is crucial for the synthesis of various biologically active molecules. smolecule.comgrowingscience.com For example, the synthesis of 3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone involves such a nucleophilic substitution. smolecule.com

In the synthesis of complex triazole derivatives, this compound is used as an alkylating agent to introduce the 2,5-dimethylbenzyl group onto a nitrogen atom of the triazole ring. evitachem.com This reaction is a post-modification of a pre-formed triazole ring. For instance, the synthesis of 1-(3,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxylate involves the reaction of 3,5-dimethylbenzyl azide (B81097) (formed from the corresponding bromide) with an alkyne. rsc.org A similar alkylation strategy can be applied using this compound to react with an NH-triazole in the presence of a base like potassium carbonate in a solvent such as DMF. organic-chemistry.org This regioselective alkylation is a key step in creating diverse libraries of triazole-based compounds for various applications. evitachem.comorganic-chemistry.org

Reactivity with Carbon-containing Nucleophiles

This compound, with its reactive benzylic chloride group, readily engages with carbon-containing nucleophiles. These reactions are fundamental for creating new carbon-carbon bonds, leading to a diverse range of more complex molecules. The primary mechanisms discussed are cyanidation and Friedel-Crafts alkylation.

Cyanidation Reactions for 2,5-Dimethylphenylacetonitrile Synthesis

The substitution of the chloride with a cyanide group is a key step in the synthesis of 2,5-dimethylphenylacetonitrile. This reaction is a classic example of nucleophilic substitution, where the cyanide anion (CN⁻) acts as the carbon nucleophile.

The synthesis is effectively carried out by reacting this compound with a cyanide salt, such as sodium cyanide. libretexts.org To facilitate the reaction between the organic substrate and the inorganic salt, a phase-transfer catalyst is often employed. For instance, a method has been described where the reaction is conducted using a 20% aqueous solution of sodium cyanide in the presence of tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. smolecule.com The reaction proceeds efficiently at elevated temperatures, typically between 60-65°C, leading to the complete conversion of the starting material. smolecule.com The resulting product, 2,5-dimethylphenylacetonitrile, is an important intermediate for various chemical syntheses, including the production of 2,5-dimethylphenylacetic acid through subsequent hydrolysis. smolecule.comapolloscientific.co.uk

Table 1: Conditions for Cyanidation of this compound

Parameter Condition Source(s)
Reactants This compound, Sodium Cyanide smolecule.com, libretexts.org
Catalyst Tetrabutylammonium bromide (Phase-transfer) smolecule.com
Solvent Aqueous solution (e.g., 20% NaCN) smolecule.com
Temperature 60-65 °C smolecule.com
Product 2,5-Dimethylphenylacetonitrile smolecule.com, libretexts.org
Friedel-Crafts Reactions

This compound can function as an electrophile in Friedel-Crafts alkylation reactions to introduce the 2,5-dimethylbenzyl group onto another aromatic ring. However, a more studied application is its use in self-condensation or polymerization reactions. google.comprepchem.comgoogle.com

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can undergo a step-growth polymerization. prepchem.comgoogle.com The reaction mechanism involves the formation of a benzylic carbocation, which then acts as the electrophile.

Mechanism Steps:

Carbocation Formation: The Lewis acid catalyst assists in the removal of the chloride ion, generating a resonance-stabilized 2,5-dimethylbenzyl carbocation.

Electrophilic Aromatic Substitution: This carbocation is then attacked by the π-electrons of the benzene (B151609) ring of another this compound molecule.

Deprotonation: A proton is lost from the intermediate arenium ion, restoring aromaticity and propagating the polymer chain.

This low-temperature Friedel-Crafts step-growth polymerization has been investigated to understand how reaction conditions affect the resulting polymer's molecular weight, linearity, and thermal properties like the glass transition temperature. prepchem.comgoogle.com It's important to note that Friedel-Crafts reactions have limitations; they are generally unsuccessful on strongly deactivated rings and can be complicated by polyalkylation, as the addition of an alkyl group activates the ring towards further substitution. libretexts.org

Elimination Reactions

Pathways and Conditions for Dehydrochlorination

This compound can undergo elimination of hydrogen chloride (HCl) to form 2,5-dimethyl-α-methylenecyclohexadiene (an isomer of dimethylstyrene), particularly in the presence of a base. This reaction, known as dehydrochlorination, typically follows a bimolecular elimination (E2) pathway.

The E2 mechanism is a single-step process where a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the chloromethyl group), while the chloride ion is simultaneously expelled. libretexts.org The reaction is favored by strong, sterically hindered bases which are more likely to act as a base rather than a nucleophile. While specific studies detailing the dehydrochlorination of this compound are not prevalent, the general principles of elimination reactions of alkyl halides are applicable. The use of strong bases should be avoided if substitution is the desired outcome. apolloscientific.co.uk In some contexts, tertiary amines like N,N-dimethylbenzylamine are known to act as dehydrohalogenation catalysts.

The thermal decomposition of related structures, such as 2-[(2,5-dimethylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, shows that dehydrochlorination is the initial thermal event, occurring in a temperature range of 150-220°C, indicating that elimination is a viable pathway under thermal stress.

Organometallic Chemistry involving this compound

Precursor in the Synthesis of Metal-Benzyl Complexes

This compound is a valuable precursor for the synthesis of various organometallic complexes where the 2,5-dimethylbenzyl moiety acts as a ligand. cdnsciencepub.comsigmaaldrich.com

The compound serves as an alkylating agent for metal centers or ligand scaffolds. For example, it has been used in the N-alkylation of benzimidazole (B57391) to form 1-(2,5-dimethylbenzyl)benzimidazole. cdnsciencepub.com This product can be further quaternized with another molecule of this compound to yield 1,3-bis(2,5-dimethylbenzyl)benzimidazolium chloride. This benzimidazolium salt is a precursor for N-heterocyclic carbene (NHC) ligands. The subsequent reaction with a palladium source, such as Pd(OAc)₂, produces a palladium(II)-NHC complex, which has been demonstrated to be an effective catalyst in Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com

In another application, 2,5-dimethylbenzylmagnesium chloride, the Grignard reagent formed from this compound, has been reacted with 2,4-pentanedione to synthesize β-hydroxyketones with yields reported between 60 to 75%.

Furthermore, the 2,5-dimethylbenzyl ligand has been incorporated into complexes with alkali metals (Li, Na, K) and transition metals like scandium. sigmaaldrich.com Studies on monomeric 3,5-dimethylbenzyl alkali-metal complexes have shown that the nature of the metal-carbon bond can vary significantly, shifting from a more σ-bound character with lithium to a more π-bound interaction with potassium. This highlights the versatility of the dimethylbenzyl ligand system in constructing organometallic structures with tunable electronic and structural properties.

Table 2: Examples of Metal Complexes Synthesized from this compound

Metal Complex Type/Application Source(s)
Palladium (Pd) Precursor for Palladium(II)-NHC complex catalyst cdnsciencepub.com
Magnesium (Mg) Grignard reagent for β-hydroxyketone synthesis
Alkali Metals (Li, Na, K) Monomeric alkali-metal benzyl complexes
Scandium (Sc) Ferrocene diamide (B1670390) supported scandium complexes sigmaaldrich.com

Coupling Reactions Mediated by Transition Metals

Carbonylation Reactions

The introduction of a carbonyl group into organic molecules via transition-metal-catalyzed carbonylation is a cornerstone of modern synthetic chemistry, offering a direct route to valuable carboxylic acids and their derivatives. researchgate.netsioc-journal.cnresearchgate.net In the context of this compound, these reactions provide a pathway to synthesize 2,5-dimethylphenylacetic acid and related compounds. While specific research on the carbonylation of this compound is somewhat specialized, the reactivity of the closely related benzyl chloride serves as a strong indicator of its behavior. A variety of transition metals, including palladium and cobalt, have proven effective in catalyzing the carbonylation of benzylic halides. researchgate.netutwente.nl

A patented method details the preparation of 2,5-dimethylphenylacetic acid through the carbonylation and subsequent hydrolysis of this compound. This process utilizes a palladium compound as the catalyst in the presence of an acid-binding agent and a solvent. The reaction proceeds by introducing carbon monoxide gas into the mixture, leading to the formation of the desired acid. google.com

General studies on the carbonylation of benzyl chlorides highlight the utility of various catalytic systems. For instance, cobalt carbonyl (Co₂(CO)₈) is a well-established catalyst for these transformations. utwente.nl Research has shown that under phase-transfer catalysis conditions, the reaction of benzyl chlorides with the cobalt carbonyl anion can lead to double carbonylation, yielding arylpyruvic acids in addition to the expected arylacetic acids. rsc.org Furthermore, cobalt-catalyzed hydroxycarbonylation of benzyl chlorides can be achieved under mild conditions—such as 1 bar of CO at room temperature—using polyethylene (B3416737) glycols as phase-transfer catalysts, resulting in high yields of the corresponding phenylacetic acids. acs.org

Palladium complexes are also highly efficient catalysts for the carbonylation of benzylic C-X bonds. researchgate.net These reactions typically involve the oxidative addition of the benzyl chloride to a low-valent palladium species, followed by CO insertion into the palladium-carbon bond and subsequent nucleophilic attack to yield the final product. The choice of nucleophile (e.g., water, alcohols, amines) dictates whether a carboxylic acid, ester, or amide is formed. researchgate.netresearchgate.net

Catalyst SystemSubstrateProductKey FindingsReference
Palladium compoundThis compound2,5-Dimethylphenylacetic acidEffective for synthesis via carbonylation and hydrolysis. google.com
Cobalt Pyridine-2-carboxylateBenzyl chloridePhenyl pyruvic acidAchieved 74.5% conversion and 99% selectivity for double carbonylation. sioc-journal.cn
Co₂(CO)₈ / Phase Transfer CatalystBenzyl chloridesArylacetic acids and Arylpyruvic acidsDouble carbonylation is observed, with the product ratio dependent on the electronic effects of substituents. rsc.org
Co₂(CO)₈ / Polyethylene GlycolBenzyl chloride and derivativesPhenylacetic acid and derivativesHigh yields (up to 97.6%) under mild conditions (1 bar CO, room temperature). acs.org
PdCl₂(dppf) / PPh₃Benzylic Ammonium SaltsPhenylacetamidesEffective for aminocarbonylation via C-N bond activation under atmospheric CO pressure. rsc.org

Other Significant Reaction Pathways

Polymerization Reactions

This compound serves as a monomer in several polymerization reactions, most notably in Friedel-Crafts polycondensations and as a precursor for conjugated polymers like poly(p-phenylenevinylene) (PPV) derivatives.

The self-condensation of this compound under Friedel-Crafts conditions yields poly(2,5-dimethyl-1,4-phenylenemethylene), a type of polybenzyl. These reactions are typically catalyzed by Lewis acids such as titanium tetrachloride (TiCl₄) in conjunction with co-catalysts like ethylaluminum dichloride ((C₂H₅)₂AlCl). colab.ws A study on the low-temperature Friedel-Crafts step-growth polymerization of this compound noted that the resulting polymer, poly(2,5-dimethylbenzyl), is highly crystalline. This high crystallinity leads to premature precipitation of the polymer from the reaction medium, which in turn limits the achievable molecular weight. colab.ws The reaction conditions, including temperature and catalyst choice, significantly influence the polymer's molecular weight, linearity, and thermal properties such as the glass transition temperature. sigmaaldrich.comresearchgate.net

Beyond simple polycondensation, this compound is a key starting material for the synthesis of poly[(2,5-dimethyl-p-phenylene)vinylene] (PDMPV), a conjugated polymer with applications in polymer light-emitting diodes (PLEDs). In a common precursor route, this compound is first reacted with a phosphine, such as triphenylphosphine (B44618), to form a phosphonium (B103445) salt. epo.org This salt is then subjected to a base-induced polymerization (the Wittig reaction) with a suitable dialdehyde (B1249045) or by dehydrochlorination to form the desired poly(arylenevinylene). epo.orgrsc.org The properties of the final conjugated polymer are influenced by the specific precursor route and the conditions used for the elimination reaction. rsc.orgresearchgate.net

Polymerization TypeCatalyst/ReagentResulting PolymerKey FindingsReference
Friedel-Crafts PolycondensationTiCl₄ / (C₂H₅)₂AlClPoly(2,5-dimethylbenzyl)Low-temperature reaction yields a highly crystalline polymer; premature precipitation limits molecular weight. colab.ws
Precursor route for conjugated polymers1. Triphenylphosphine2. BasePoly[(2,5-dimethyl-p-phenylene)vinylene]A versatile route to a fluorescent, conjugated polymer for electronic applications. epo.orgrsc.org
Friedel-Crafts PolycondensationLewis Acids (e.g., SnCl₄, AlCl₃)PolybenzylsLow temperatures favor the formation of linear polymers over branched structures. researchgate.net

Applications of 2,5 Dimethylbenzyl Chloride in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The utility of 2,5-dimethylbenzyl chloride is prominent in the pharmaceutical sector, where it functions as a key intermediate in the creation of more complex molecules, including active pharmaceutical ingredients (APIs). guidechem.comgoogle.com Its reactivity enables the introduction of the 2,5-dimethylbenzyl moiety into various molecular scaffolds, a crucial step in the synthesis of certain therapeutic agents. guidechem.com

Precursor for Active Pharmaceutical Ingredients (APIs)

This compound is employed in the synthesis of a range of pharmaceutical compounds. guidechem.com For instance, it is a reactant in the preparation of sulfonamide peri-substituted bicyclics, which are investigated for conditions like occlusive artery disease. google.com The synthesis involves reacting this compound with a suitable nucleophile in the presence of potassium carbonate and potassium iodide. google.com It has also been used in the synthesis of 3-amido-1,2,3,4-tetrahydrocarbazoles and google.comgoogle.comtriazolo[4,3-a]pyridine sulfonamides, which have potential as antimalarial agents. google.commdpi.com Furthermore, derivatives of this compound are used to synthesize amine-containing compounds that are precursors to antihistamines and other bioactive molecules.

Synthesis of 2,5-Dimethylphenylacetic Acid

A significant application of this compound is its role as a starting material for the synthesis of 2,5-dimethylphenylacetic acid, a crucial intermediate in the production of both pharmaceuticals and agrochemicals. google.comgoogle.comontosight.ai Several synthetic routes have been developed for this conversion.

One common method involves a two-step process starting with the cyanidation of this compound. google.comontosight.aigoogle.com This reaction is typically carried out using sodium cyanide or potassium cyanide, often in the presence of a phase transfer catalyst, at temperatures between 60-70°C. google.com The resulting 2,5-dimethylbenzyl cyanide is then subjected to hydrolysis to yield 2,5-dimethylphenylacetic acid. google.comontosight.aidss.go.th

Another approach is the carbonylation of this compound. google.com This method involves reacting the chloride with carbon monoxide in the presence of a palladium catalyst and an acid-binding agent, followed by hydrolysis to produce the desired acid. google.com

Table 1: Synthesis Methods for 2,5-Dimethylphenylacetic Acid from this compound

MethodReagentsKey ConditionsReference
Cyanidation followed by HydrolysisSodium or Potassium Cyanide, then acid/base hydrolysisCyanidation: 60-70°C, phase transfer catalyst google.com
Carbonylation and HydrolysisCarbon Monoxide, Palladium Catalyst, Acid Binding Agent70-75°C, CO pressure google.com

2,5-Dimethylphenylacetic acid is a key intermediate in the synthesis of Spirotetramat, a modern insecticide. google.compatsnap.compatsnap.com Spirotetramat is notable for its ability to move both up and down within a plant's vascular system, providing comprehensive protection against various pests. google.compatsnap.com The synthesis of Spirotetramat involves the reaction of 2,5-dimethylphenylacetic acid with another key intermediate, cis-4-methoxycyclohexyl-1-carbamate methyl ester. google.com The availability of efficient synthetic routes to 2,5-dimethylphenylacetic acid from this compound is therefore critical for the production of this important agrochemical. google.com

Role in Agrochemical Synthesis

Beyond its specific role in the synthesis of Spirotetramat, this compound and its derivatives are utilized more broadly in the agrochemical industry. guidechem.comontosight.ai The reactivity of the benzyl (B1604629) chloride allows for its incorporation into various molecular structures designed to have pesticidal or other agriculturally beneficial properties. For example, derivatives like 2,5-dimethylbenzylamine (B130764), synthesized from the chloride, have been explored for use in pesticide formulations. ontosight.ai

Building Block for Fine Chemicals

This compound serves as an essential building block for a variety of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. guidechem.comontosight.ai Its utility stems from the ease with which the chlorine atom can be displaced by other functional groups, allowing for the construction of more complex molecules. guidechem.com For example, it can be used to synthesize 2,5-dimethylbenzylamine through reaction with ammonia (B1221849). ontosight.ai This amine, in turn, is a precursor for other chemical syntheses. The Friedel-Crafts reaction of this compound with aromatic compounds like anthracene (B1667546) has also been studied to produce new dibenzylanthracene derivatives. researchgate.net

Precursor for Polymeric Materials

In the field of materials science, this compound is utilized as a precursor for the synthesis of polymeric materials. exportersindia.com It can undergo polymerization reactions, such as low-temperature Friedel-Crafts step-growth polymerization, to form poly(2,5-dimethyl-p-phenylenemethylene). exportersindia.com The conditions of these reactions can influence the molecular weight and thermal properties of the resulting polymers. exportersindia.com

Furthermore, this compound is used to synthesize monomers for more complex polymeric structures. For instance, it is a starting material in the synthesis of phosphonium (B103445) salts, which are then used in Wittig reactions to create stilbene-based monomers. epo.orgepo.org These monomers can be polymerized to produce polymeric fluorescent substances used in polymer light-emitting diodes (PLEDs). epo.orgepo.org Additionally, nickel complexes containing ligands derived from this compound have been investigated as catalysts for polymerization reactions. researchgate.net

Synthesis of Specialty Chemicals and Advanced Materials

This compound is a versatile chemical intermediate valued for its role in the synthesis of a variety of complex organic molecules, including specialty chemicals and advanced polymers. Its reactivity, stemming from the chloromethyl group attached to the dimethylated benzene (B151609) ring, allows it to serve as a key building block in processes such as carbonylation, coupling reactions, and polymerization.

Precursor for Specialty Chemicals

The compound is a crucial starting material for multi-step syntheses of fine and specialty chemicals, particularly in the agrochemical and pharmaceutical sectors. A notable application is in the production of 2,5-dimethylphenylacetic acid, which itself is an important precursor for crop protection agents. google.com The synthesis involves the carbonylation and subsequent hydrolysis of this compound in the presence of a catalyst. google.com

A patented method outlines this conversion, demonstrating a high-yield process suitable for industrial production. google.com The reaction proceeds by introducing this compound into a reactor with an acid-binding agent, a solvent, and a palladium catalyst, followed by treatment with carbon monoxide and hydrolysis. google.com

EntryReactantsCatalystYield of 2,5-dimethylphenylacetic acidReference
1This compound, Pyridine, Water, tert-pentanol, Carbon MonoxidePalladium(II)bis(triphenylphosphine) diacetate91.7% google.com
2This compound, Pyridine, Water, Isopropyl alcohol, Carbon MonoxideTetrakis(triphenylphosphine)palladium(0)92.1% google.com

This table presents data from a patented process for synthesizing 2,5-dimethylphenylacetic acid, highlighting the high efficiency of the catalytic conversion. google.com

Furthermore, this compound is utilized in photocatalytic homo-coupling reactions. These modern synthetic methods employ visible light and a photocatalyst to create new carbon-carbon bonds. This process can convert benzylic chlorides into their corresponding bibenzyl derivatives, representing a green and highly selective synthetic route. researchgate.net The bibenzyl skeleton is a structural motif found in numerous natural products and biologically active compounds. nih.gov

Monomer for Advanced Materials

In the field of materials science, this compound serves as a monomer for the creation of advanced polymers with specific thermal and electronic properties. It is known to undergo low-temperature Friedel-Crafts step-growth polymerization. sigmaaldrich.combiomart.cn This type of condensation reaction links aromatic units with methylene (B1212753) groups, producing polybenzyls. colab.ws Research has focused on how varying reaction conditions can influence the final polymer's molecular weight, linearity, glass transition temperature, and crystalline characteristics. sigmaaldrich.com

The compound is also a precursor in the synthesis of electroluminescent polymers, which are crucial for applications like polymer light-emitting diodes (PLEDs). For instance, it is a starting material for synthesizing monomers like 2,5-dimethyl-1-(2-(4-octyloxyphenyl)ethenyl)benzene. epo.org This is achieved by first reacting this compound with triphenylphosphine (B44618) to create a phosphonium salt, which then undergoes further reaction to yield the monomer for the fluorescent polymer. epo.org This highlights its role in building the complex structures required for high-performance organic electronic materials, such as derivatives of Poly(p-phenylenevinylene) (PPV). rsc.orgresearchgate.net

Computational and Spectroscopic Studies of 2,5 Dimethylbenzyl Chloride

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of molecules like 2,5-dimethylbenzyl chloride from a theoretical standpoint. These methods allow for the exploration of reaction mechanisms and the prediction of chemical behavior without the need for extensive laboratory experimentation.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations are instrumental in analyzing potential reaction pathways, particularly for processes like nucleophilic substitution or the Friedel-Crafts reactions it is known to undergo. sigmaaldrich.com

Researchers can use DFT to model the transition states of a proposed reaction. By calculating the activation energies for different potential mechanistic pathways (e.g., SN1 vs. SN2), it is possible to determine the most energetically favorable route. researchgate.net For instance, in a reaction involving a nucleophile, DFT can compute the energy profile for both a concerted (SN2) and a stepwise (SN1) mechanism, the latter involving the formation of a carbocation intermediate. The pathway with the lower activation energy barrier is predicted to be the dominant mechanism. rsc.orgpku.edu.cn This approach provides significant insight into reaction mechanisms that can be difficult to observe experimentally. nih.gov

DFT also enables the prediction of a molecule's reactivity and the selectivity of its reactions. By calculating properties derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can understand how this compound will interact with other reagents. A molecule's electrostatic potential map can be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic or nucleophilic attack.

For this compound, these models can predict the reactivity of the benzylic carbon attached to the chlorine atom, which is expected to be an electrophilic site. Furthermore, DFT can predict the regioselectivity of further electrophilic substitution on the aromatic ring by analyzing the calculated charge distribution and orbital coefficients on the ring's carbon atoms. These predictive capabilities are crucial for designing new synthetic routes and understanding the formation of specific isomers. unamur.be

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the primary means of elucidating the structure of molecules and identifying the products of chemical reactions. For this compound, a combination of NMR, MS, and IR spectroscopy provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the two methyl (CH₃) group protons. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule. chemicalbook.com

In mechanistic studies, NMR can be used to monitor the progress of a reaction over time. By taking spectra at various intervals, one can observe the disappearance of reactant signals and the appearance of product signals. This can provide kinetic data and, in some cases, allow for the detection of transient intermediates, offering direct evidence for a proposed reaction mechanism. For example, in the study of its polymerization, NMR could track the conversion of the chloromethyl group into the new polymer backbone linkage. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-C H₃ (x2)~2.3~19-21
-C H₂Cl~4.6~45
Aromatic C H (x3)~7.1-7.3~128-131
Aromatic C -CH₃ (x2)-~134-136
Aromatic C -CH₂Cl-~137

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (154.64 g/mol ). sigmaaldrich.comnist.gov A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2). A prominent fragment ion would be the dimethylbenzyl cation (m/z = 119), formed by the loss of the chlorine radical. This cation is stabilized by resonance and is often the base peak in the spectrum.

In the context of a chemical reaction, MS is used to identify the products by determining their molecular weights. High-resolution mass spectrometry can provide the exact molecular formula of a product, confirming its elemental composition. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts (Data sourced from computational predictions.)

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺155.06221128.3
[M+Na]⁺177.04415138.5
[M-H]⁻153.04765132.4
[M]⁺154.05438130.9
[Source: PubChemLite] uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. webassign.net It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at those frequencies. lumenlearning.compressbooks.pub

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. These bands are indicative of the specific types of bonds within the molecule. For example, the disappearance of the C-Cl stretching band and the appearance of a new band (e.g., an O-H band if hydrolyzed to an alcohol) would provide clear evidence that a reaction at the chloromethyl group has occurred. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3100-3000
C-H (Alkyl - CH₃, CH₂)Stretch2960-2850
C=C (Aromatic)Stretch1600-1450
C-HBend1470-1350
C-ClStretch800-600
[Source: NIST Chemistry WebBook, General IR Tables] nist.govlumenlearning.com

Chromatographic Analysis in Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools in the study of this compound, providing robust methods for monitoring reaction progress, assessing product purity, and resolving complex isomeric mixtures. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) offer unique advantages for the analysis of this compound and its related substances.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography (GC), particularly when coupled with a mass spectrometry (MS) detector, is a powerful technique for the analysis of volatile compounds like this compound. It is widely employed for determining the purity of the final product and for separating it from various isomers and synthetic byproducts.

The synthesis of this compound via the chlorination of p-xylene (B151628) can lead to the formation of several positional isomers (e.g., 2,4-dimethylbenzyl chloride, 3,4-dimethylbenzyl chloride) and other related substances. The separation and quantification of these isomers are critical for ensuring the quality and defining the properties of the final product. GC's high resolution makes it well-suited for this challenge. In a typical GC analysis, a nonpolar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (similar to a DB-5 or HP-5), is used. mdpi.commdpi.com

Method validation is crucial for ensuring the reliability of GC methods. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comnih.gov For instance, a validated GC-MS method for a related compound, benzyl (B1604629) chloride, demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.99 over a concentration range of 0.05 to 5 µg/g. mdpi.com The precision, measured as the coefficient of variation (%CV), was consistently below 5%, and accuracy was within a 95–105% recovery range. mdpi.com Similar performance would be expected for a validated method for this compound.

The analysis of isomeric impurities, such as different dimethylbenzoic acids (metabolites of trimethylbenzenes), has been successfully achieved by GC, demonstrating the technique's capability to resolve structurally similar compounds. nih.gov This is directly applicable to the analysis of the various dimethylbenzyl chloride isomers that can arise during synthesis. The use of a headspace GC-MS method can be particularly effective for determining residual volatile impurities without complex sample preparation. nih.gov

Table 1: Typical GC-MS Parameters for Analysis of Benzyl Chloride Derivatives

Parameter Typical Value / Condition Source
Column DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) mdpi.com
Carrier Gas Helium mdpi.comnih.gov
Injection Mode Split/Splitless or Headspace mdpi.comnih.gov
Oven Program Temperature gradient (e.g., initial 40°C, ramp to 250°C) mdpi.com
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) mdpi.comsemanticscholar.org
LOD 0.04–0.17 mg/kg (Headspace-GC/MS) nih.gov
LOQ 0.1 µg/g (Solvent-Free Headspace-GC/MS) mdpi.com
Linearity (R²) > 0.999 mdpi.comnih.gov
Accuracy (% Recovery) 95–105% mdpi.com

| Precision (%RSD) | < 5% | mdpi.com |

This table presents typical parameters based on validated methods for benzyl chloride and related compounds, which are applicable to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) in Complex Mixture Analysis

High-performance liquid chromatography (HPLC) is a complementary technique to GC, offering significant advantages for the analysis of less volatile impurities and for monitoring reactions in complex matrices. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In the synthesis of this compound, non-volatile byproducts or starting materials may be present in the reaction mixture. HPLC is ideal for separating a wide range of compounds, including benzyl alcohol, benzaldehyde, and various chlorotoluene derivatives that might be present as impurities. nih.govresearchgate.net A typical RP-HPLC method would utilize a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govrsc.org

The separation of positional isomers, such as chlorotoluene isomers, has been effectively demonstrated using RP-HPLC, indicating that this technique can be successfully applied to resolve this compound from its isomers. rsc.org The choice of mobile phase composition is critical for optimizing the resolution between these closely related compounds. rsc.org A photodiode array (PDA) or UV detector is commonly used, with detection wavelengths typically set around 220 nm. jocpr.com

Validated HPLC methods for analyzing trace levels of benzyl chloride in pharmaceutical substances have shown high sensitivity, with LOD and LOQ values in the parts-per-million (ppm) range. jocpr.com For example, a method for posaconazole (B62084) drug substance achieved an LOD of 3 ppm and an LOQ of 10 ppm for benzyl chloride. jocpr.com The method demonstrated good linearity, precision, and accuracy, making it suitable for quality control. jocpr.com The development of such a method for this compound would be crucial for its use in applications requiring high purity.

Table 2: Example HPLC Conditions for Analysis of Benzyl Chloride and Related Compounds

Parameter Typical Condition Source
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govjocpr.com
Mobile Phase Acetonitrile / Water or Acetonitrile / Ammonium Acetate Buffer nih.govjocpr.com
Elution Isocratic or Gradient researchgate.net
Flow Rate 0.8–1.5 mL/min jocpr.comresearchgate.net
Column Temperature 25–40 °C jocpr.comsigmaaldrich.com
Detector UV at 220 nm or Diode Array Detector (DAD) jocpr.comresearchgate.net
LOD 3 ppm jocpr.com
LOQ 10 ppm jocpr.com
Accuracy (% Recovery) 97.5–99.7% jocpr.com

| Precision (%RSD) | < 2% | nih.govjocpr.com |

This table compiles typical conditions from published methods for benzyl chloride and its impurities, which serve as a strong starting point for developing a method for this compound.

Environmental Fate and Degradation of Benzyl Chlorides General Relevance, Not Specific to 2,5 Dimethylbenzyl Chloride

Photolytic Degradation Mechanisms

The photochemical behavior of benzyl (B1604629) chlorides in the environment is influenced by the solvent and the specific substituents on the benzene (B151609) ring. chem-soc.siacs.org The primary photochemical process for benzyl chloride is the cleavage of the carbon-chlorine bond. researchgate.net

Direct photolysis of benzyl chloride in the gas phase leads to the formation of a benzyl radical and a chlorine atom. chem-soc.si In condensed phases, such as in solution, the reaction pathways can be more complex, involving both radical and ionic intermediates. chem-soc.siacs.org The solvent plays a crucial role in determining the ultimate products. For instance, in non-polar solvents like cyclohexane, the reaction proceeds primarily through radical intermediates. chem-soc.si In more polar solvents like acetonitrile (B52724), both radical and ionic (benzyl cation) pathways are observed. chem-soc.siresearchgate.net

The atmospheric residence time of benzyl chloride is estimated to be approximately 3 days, primarily due to its reaction with hydroxyl radicals. ymparisto.fi The rate of photodecomposition can be influenced by wavelength and the presence of other substances. For example, the quantum yield for the photodecomposition of the C-Cl bond in benzyl chloride at 184.9 nm is high. researchgate.net

Studies on substituted benzyl chlorides have shown that the nature and position of the substituent can affect the photolytic mechanism. For example, photolysis of 3-chloro and 4-chloro substituted benzyl chlorides involves both radical and ionic pathways, with the solvent influencing the product distribution. chem-soc.si

Biotic Transformation and Biodegradation Pathways

Benzyl chloride is considered to be readily biodegradable. oecd.org However, its hydrolysis to benzyl alcohol, which is also readily biodegradable, is a significant factor in its environmental persistence. ymparisto.fioecd.orgcanada.ca

Aerobic and Anaerobic Degradation Conditions

Under aerobic conditions, bacteria are capable of degrading chlorinated benzenes with four or fewer chlorine atoms. nih.gov The degradation pathway often involves dioxygenase enzymes that yield chlorocatechols as intermediates, which are then further metabolized to carbon dioxide and chloride. nih.gov While specific studies on 2,5-dimethylbenzyl chloride are limited, the general principles of aerobic degradation of chlorinated aromatic compounds suggest it would likely follow a similar pathway.

In anaerobic environments, higher chlorinated benzenes can be reductively dehalogenated to less chlorinated forms. nih.gov However, monochlorinated benzene has been found to be resistant to biotransformation under anaerobic conditions. nih.gov Phthalate esters, which share some structural similarities with benzyl compounds, are known to degrade slowly under anaerobic conditions. niscpr.res.in The anaerobic half-life of benzyl chloride has been estimated to be between 4 and 16 weeks based on its aerobic biodegradation rate. ymparisto.fi

Role of Microorganisms in Biotransformation

Several microorganisms have been identified that can degrade chlorinated aromatic compounds. Bacteria from the genera Burkholderia and Pseudomonas are known to grow on chlorinated benzenes as their sole source of carbon and energy. nih.gov Research has also identified a Bacillus cereus strain capable of tolerating and degrading benzyl chloride. researchgate.net This bacterium can dehalogenate benzyl chloride to benzene and further metabolize it to catechol. researchgate.net Fungi are also known to play a role in the degradation of chlorinated benzenes. nih.gov Mathematical models have been developed to describe the microbial growth of bacteria and fungi during the biodegradation of benzyl chloride. globalacademicgroup.com

Hydrolytic Stability and Transformation

Benzyl chloride is known to undergo hydrolysis in water, a reaction that significantly influences its environmental fate. ymparisto.ficanada.cawikipedia.org The hydrolysis of benzyl chloride results in the formation of benzyl alcohol and hydrochloric acid. ymparisto.fiwikipedia.org This reaction is relatively slow and its rate is dependent on temperature. ymparisto.fioecd.orgwikipedia.org For example, the hydrolysis half-life of benzyl chloride at pH 7 and 25°C is reported to be 9.5 hours, while at 5°C it is 12.1 days. ymparisto.finih.gov The rate of hydrolysis is generally independent of pH up to a pH of 13. ymparisto.fi The presence of certain substances, like ionic liquids or mercuric chloride, can catalyze the hydrolysis of benzyl chloride. researchgate.net Continuous processes for the hydrolysis of benzyl chloride to benzyl alcohol at elevated temperatures and pressures have been developed for industrial applications. google.com

Sorption to Environmental Matrices

The mobility of benzyl chloride in the environment is influenced by its tendency to sorb to soil and sediment. The soil adsorption coefficient (Koc) for benzyl chloride has been estimated to be around 87.5 L/kg, which suggests a medium to high mobility in soil. ymparisto.fiepa.gov This means that benzyl chloride is not expected to strongly bind to soil particles and may be transported through the soil profile. ymparisto.fi

Environmental Risk Assessment Methodologies (e.g., Ecotoxicity Studies)

Environmental risk assessments for benzyl chloride consider its potential effects on various organisms. rivm.nl Benzyl chloride is classified as toxic to aquatic organisms. nj.gov

Ecotoxicity studies have been conducted on a range of aquatic species to determine the potential harm of benzyl chloride. For instance, a study using an artificial stream mesocosm exposed several Korean indigenous species to benzyl chloride. nih.gov The results showed varying sensitivities among the species, with effects observed on periphyton algae, crustaceans, and benthic midges. nih.gov The hazardous concentration of benzyl chloride was calculated to be 94 µg/L in this study. nih.gov

Standard ecotoxicity tests have provided the following data:

Fish: The 96-hour LC50 for Danio rerio (zebra fish) is 4 mg/L. sigmaaldrich.com

Daphnia: The 48-hour EC50 for Daphnia magna (water flea) is 6.1 mg/L for immobilization. sigmaaldrich.com The 21-day NOEC for reproduction in Daphnia magna is 0.1 mg/l. oecd.org

Algae: The 72-hour NOEC for growth of Selenastrum capricornutum is 10.0 mg/l. oecd.org

The Predicted No-Effect Concentration (PNEC) for benzyl chloride in aquatic environments has been calculated to be 0.001 mg/l, based on the lowest chronic toxicity data and applying an assessment factor. oecd.org However, because benzyl chloride rapidly hydrolyzes to the less toxic benzyl alcohol, the risk assessment often considers the environmental concentration of benzyl alcohol. oecd.org The U.S. Environmental Protection Agency (EPA) has classified benzyl chloride as a Group B2, probable human carcinogen, based on animal studies. epa.gov

Derivatization Strategies for Analytical and Synthetic Purposes

Chemical Derivatization for Enhanced Analytical Detection

In analytical chemistry, derivatization is a frequently employed strategy to overcome challenges in the detection and quantification of certain analytes. jfda-online.com The process can alter an analyte's properties, such as volatility, stability, and chromatographic behavior, to make it more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

GC-MS is a powerful analytical technique, but it requires that analytes be sufficiently volatile and thermally stable to be vaporized and travel through the gas chromatograph. sigmaaldrich.com Many compounds, particularly those with polar functional groups like alcohols, amines, or carboxylic acids, are not inherently suitable for GC analysis without modification. researchgate.net Chemical derivatization addresses this by replacing active hydrogen atoms with nonpolar groups, a process that can:

Increase Volatility: By masking polar functional groups, derivatization reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and making it more volatile. sigmaaldrich.com

Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in the GC injection port and column. jfda-online.com

Enhance Detection and Spectral Quality: Derivatization can introduce specific chemical moieties that generate characteristic and easily identifiable fragment ions in the mass spectrometer, aiding in structural elucidation. jfda-online.com

While 2,5-dimethylbenzyl chloride itself is suitable for direct GC-MS analysis, its primary role in this context is as a derivatizing agent for other molecules. When it reacts with a target analyte (for example, a phenol (B47542) or an amine), the resulting derivative's altered properties make it more suitable for GC-MS analysis.

Beyond enhancing volatility for GC, derivatization is a key strategy for improving the separation of analytes in various forms of chromatography, including High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com The goal is to modify the analyte to improve its interaction with the stationary and mobile phases, leading to better resolution from interfering compounds in a complex matrix. sigmaaldrich.com

Derivatization can improve separation by:

Altering Polarity: Changing the polarity of an analyte can significantly shift its retention time, moving it away from overlapping peaks.

Introducing a Chromophore or Fluorophore: For HPLC with UV or fluorescence detection, derivatizing an analyte that does not absorb UV light or fluoresce with a reagent that contains a chromophore or fluorophore enables its detection and quantification. sigmaaldrich.com

Creating Diastereomers: For the separation of enantiomers (chiral molecules that are mirror images of each other), derivatization with a chiral reagent can create diastereomers, which have different physical properties and can be separated on a standard achiral column. jfda-online.com

When this compound is used to derivatize a complex mixture, the resulting derivatives exhibit different chromatographic behavior than the parent compounds, facilitating their separation and analysis.

Derivatization for Isolation and Purification of Complex Mixtures

Derivatization is not only an analytical tool but also a technique used for the preparative isolation and purification of compounds from complex mixtures. By chemically modifying a target compound, its physical properties, such as solubility, can be dramatically altered. This change can be exploited to separate it from unwanted components. For instance, a water-soluble compound could be derivatized to become soluble in an organic solvent, allowing for its extraction from an aqueous matrix.

While physical methods like vacuum rectification are commonly used to purify this compound after its synthesis google.com, derivatization represents a powerful alternative strategy for purification, especially in intricate mixtures where physical separation methods are ineffective. The use of this compound as a derivatizing agent can facilitate the isolation of other target molecules. For example, by reacting it with a specific component in a mixture, that component can be selectively tagged and then separated, perhaps by extraction or chromatography, before the derivatizing group is potentially removed to yield the pure compound.

Use of this compound in the Derivatization of Other Compounds

A primary application of this compound is as a benzylating agent in organic synthesis, where it is used to introduce the 2,5-dimethylbenzyl group onto other molecules. This is a form of derivatization that serves a synthetic purpose, often to build a more complex molecular architecture or to act as a protecting group.

One clear example is in the synthesis of novel imidamide analogs designed as potential anti-trypanosomal agents. In the creation of these complex molecules, this compound is used to derivatize a phenolic hydroxyl group. nih.gov This reaction is a critical step in assembling the final therapeutic candidate.

Table 1: Derivatization of a Guanidine Precursor with this compound nih.gov

Reactant 1Reactant 2ProductYield
Precursor with exposed hydroxyl groupThis compound3,4-dichloro-N-(3-((2,5-dimethylbenzyl)oxy)-4-guanidinophenyl)benzamide54%

Another documented synthetic use involves the preparation of 2,5-dimethylphenylacetic acid. In this multi-step process, p-xylene (B151628) is first converted to this compound. google.com This intermediate is then derivatized through a palladium-catalyzed carbonylation reaction to produce the final acid product. This process demonstrates how the chloride is itself an intermediate that undergoes further derivatization to achieve a synthetic goal. google.com

Table 2: Synthesis of 2,5-Dimethylphenylacetic Acid via a this compound Intermediate google.com

IntermediateKey ReagentsProduct
This compoundCarbon monoxide, Palladium catalyst, Pyridine2,5-Dimethylphenylacetic acid

Q & A

Q. What are the established synthetic routes for 2,5-Dimethylbenzyl Chloride in laboratory settings?

The primary synthesis involves chlorination of p-xylene derivatives. For example, p-xylene (24) undergoes side-chain chlorination via Grummitt and Bush’s method to yield this compound (25) with a reported 39% yield . Key steps include:

  • Dissolving p-xylene in a chlorinating agent (e.g., Cl₂ or SOCl₂) under controlled conditions.
  • Isolation via distillation or recrystallization.
  • Critical parameters : Reaction temperature, stoichiometry of chlorinating agents, and purification techniques.

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm) and benzylic CH₂Cl (δ 4.5–5.0 ppm) .
  • IR : Stretching vibrations for C-Cl (~550–750 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 154 for [M]⁺) and fragmentation patterns to confirm structure .

Q. What safety precautions are necessary when handling this compound?

  • Lachrymator : Use fume hoods and eye protection to avoid irritation .
  • Skin/eye contact : Immediate rinsing with water for ≥15 minutes; remove contaminated clothing .
  • Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can the low yield in the synthesis of this compound (e.g., 39%) be addressed?

  • Optimize chlorination : Increase reaction time or use catalysts (e.g., FeCl₃) to enhance selectivity for benzylic chlorination over ring substitution .
  • Purification : Employ fractional distillation or column chromatography to isolate the product from byproducts like di- or trichlorinated derivatives .
  • Scale-up considerations : Monitor exothermic reactions to prevent decomposition.

Q. What are the mechanistic considerations in the chlorination of p-xylene derivatives to form this compound?

  • Radical pathway : Initiation via UV light or peroxides, leading to H-abstraction at the benzylic position followed by Cl₂ addition .
  • Ionic pathway : Use of Lewis acids (e.g., AlCl₃) to polarize Cl₂, facilitating electrophilic attack on the methyl group.
  • Steric effects : Methyl groups at positions 2 and 5 direct chlorination to the benzylic position due to reduced ring activation .

Q. How does this compound’s stability vary under different storage conditions?

  • Moisture sensitivity : Hydrolyzes to 2,5-Dimethylbenzyl alcohol in humid environments; store with desiccants .
  • Thermal stability : Decomposes above 150°C, releasing HCl gas; avoid prolonged heating .
  • Light sensitivity : Degrades under UV light; use amber glass containers .

Q. How can researchers resolve discrepancies in spectroscopic data across studies?

  • Reference standards : Compare with authenticated spectra from databases like NIST Chemistry WebBook .
  • Deuterated solvents : Use CDCl₃ for NMR to avoid solvent interference .
  • Collaborative validation : Cross-check data with independent labs or computational models (e.g., DFT calculations for NMR shifts).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.